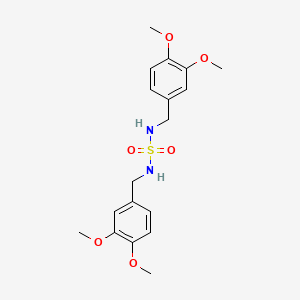

N,N'-bis(3,4-dimethoxybenzyl)sulfamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

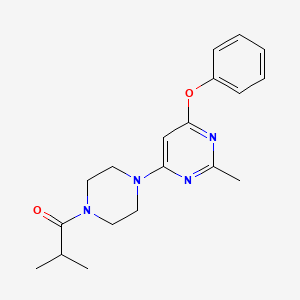

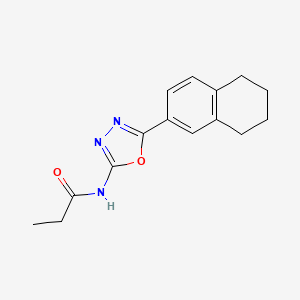

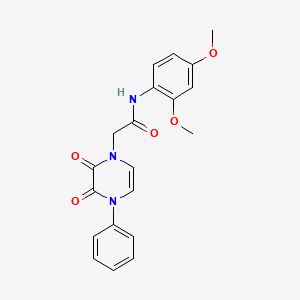

“N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is a chemical compound with the molecular formula C18H24N2O6S and a molecular weight of 396.46 . It is also known by other synonyms such as “(3,4-dimethoxyphenyl)methylmethyl]sulfamoyl})amine” and "Sulfamide, N,N’-bis[(3,4-dimethoxyphenyl)methyl]-" .

Synthesis Analysis

The synthesis of “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” involves the use of solanesol as a raw material . Solanesol is a long-chain polyisoprenoid alcohol compound with nine isoprene units, primarily extracted from solanaceous crops, particularly tobacco leaves . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This protective group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .Molecular Structure Analysis

The molecular structure of “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is characterized by the presence of two 3,4-dimethoxybenzyl groups attached to a sulfamide moiety . The 3,4-dimethoxybenzyl group acts as a solubilizing protective group .Chemical Reactions Analysis

The 3,4-dimethoxybenzyl group in “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” can be removed by hydrogenolysis . This group is more labile than the p-methoxybenzyl group .Wissenschaftliche Forschungsanwendungen

1. Solubilizing Protective Group for Thiol Moiety The 3,4-dimethoxybenzyl group, a component of N,N’-bis(3,4-dimethoxybenzyl)sulfamide, can act as a solubilizing protective group for the thiol moiety. This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .

Formation of Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group can be used in the formation of self-assembled monolayers (SAMs) of aromatic thiolates. These SAMs are frequently used in a wide range of applications .

3. Synthesis of Extended Aromatic Thiolate Monolayers The 3,4-dimethoxybenzyl group can be used in the in situ deprotection/deposition of extended aromatic thiolate monolayers .

Coordination with Platinum Complexes

N,N’-bis(3,4-dimethoxybenzyl)sulfamide can be used in the synthesis of platinum complexes. The platinum atom is coordinated in square planar arrangements by two chloride ions in a trans-configuration, the N-formyl-N,N’-bisaryltrimethylenediamine nitrogen atom .

Crystal Stabilization

N,N’-bis(3,4-dimethoxybenzyl)sulfamide can contribute to crystal stabilization through extensive three-dimensional networks of hydrogen bonds, C-H…π and π…π interactions .

6. Fuel for Microbial Fuel Cell (MFC) 3,4-Dimethoxybenzyl alcohol, a derivative of N,N’-bis(3,4-dimethoxybenzyl)sulfamide, can be used as the fuel of the microbial fuel cell (MFC) to generate power .

Wirkmechanismus

While the specific mechanism of action for “N,N’-bis(3,4-dimethoxybenzyl)sulfamide” is not explicitly mentioned in the search results, it is noted that solanesol, a key intermediate in its synthesis, possesses antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anti-ulcer activities . Solanesol derivatives also have antioxidant and antitumor activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-N-[(3,4-dimethoxyphenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6S/c1-23-15-7-5-13(9-17(15)25-3)11-19-27(21,22)20-12-14-6-8-16(24-2)18(10-14)26-4/h5-10,19-20H,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROGQMEREWGOIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(3,4-dimethoxybenzyl)sulfamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)

![2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B2858365.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)